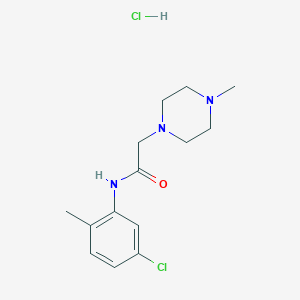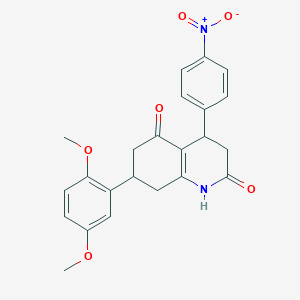
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
描述
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as CPCA, is a chemical compound used in scientific research. It is a selective dopamine D3 receptor antagonist and has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating human addiction. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Other potential applications of this compound include the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
作用机制
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and the D3 receptor has been implicated in drug addiction and other neurological disorders. By blocking this receptor, this compound reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior. In addition, this compound may have antipsychotic effects by blocking D3 receptors in the mesolimbic pathway, which is involved in the regulation of emotions and motivation.
Biochemical and Physiological Effects:
This compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in treating human addiction. In addition, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. However, further research is needed to determine the full range of biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal models, indicating that caution should be used when handling this compound.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride. One area of interest is the development of more selective dopamine D3 receptor antagonists with fewer side effects. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the full range of biochemical and physiological effects of this compound, as well as its potential for treating other neurological disorders beyond addiction and schizophrenia.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O.ClH/c1-11-3-4-12(15)9-13(11)16-14(19)10-18-7-5-17(2)6-8-18;/h3-4,9H,5-8,10H2,1-2H3,(H,16,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNIJFXGCIVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B4723282.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
![7-chloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4723298.png)
![1-(2,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4723300.png)



![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4723326.png)
![3-isobutyl-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4723334.png)

![4-{[3-(2-ethyl-6-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4723352.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4723367.png)
![N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4723378.png)

